molecular formula C27H30O15 B3029084 Apigenin-7-O-sophroside CAS No. 52073-83-3

Apigenin-7-O-sophroside

Cat. No. B3029084
CAS RN: 52073-83-3
M. Wt: 594.5 g/mol
InChI Key: QMAISBPLGVOOOA-BYJQLNSESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Apigenin-7-O-sophroside is a natural compound that belongs to the flavonoids chemical family . It is used in content analysis, pharmacological experiments, and activity screening . The molecular formula of Apigenin-7-O-sophroside is C27H30O15, and its molecular weight is 594.52 .


Molecular Structure Analysis

The IUPAC name for Apigenin-7-O-sophroside is 7- [ (2S,3R,4S,5S,6R)-4,5-dihydroxy-6- (hydroxymethyl)-3- [ (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6- (hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2- (4-hydroxyphenyl)chromen-4-one . The InChI Key is QMAISBPLGVOOOA-BYJQLNSESA-N .


Chemical Reactions Analysis

Apigenin-7-O-sophroside, like other flavonoids, is known to interact with various cellular pathways. It has been suggested that it modulates multiple signaling pathways, including the PI3K/AKT, MAPK/ERK, JAK/STAT, NF-κB, and Wnt/β-catenin pathways .


Physical And Chemical Properties Analysis

Apigenin-7-O-sophroside is a powder in its pure form . It has a high solubility in water, which is primarily dependent on its structure .

properties

IUPAC Name

7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O15/c28-8-17-20(33)22(35)24(37)26(40-17)42-25-23(36)21(34)18(9-29)41-27(25)38-12-5-13(31)19-14(32)7-15(39-16(19)6-12)10-1-3-11(30)4-2-10/h1-7,17-18,20-31,33-37H,8-9H2/t17-,18-,20-,21-,22+,23+,24-,25-,26+,27-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMAISBPLGVOOOA-BYJQLNSESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Apigenin-7-O-sophroside

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